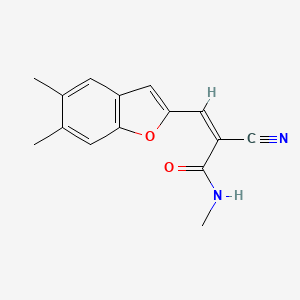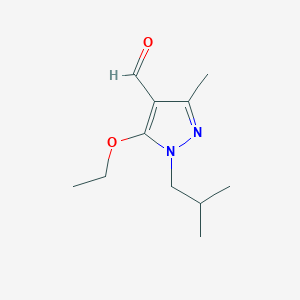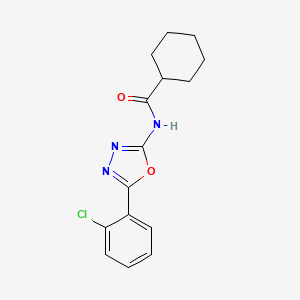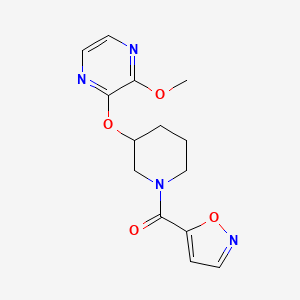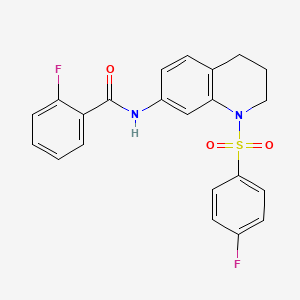
2-fluoro-N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 2-fluoro-N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide is a chemical entity that appears to be related to a class of compounds with potential biological activity. While the specific compound is not directly described in the provided papers, similar compounds with related structures have been synthesized and studied for their properties and potential applications. For instance, a related compound, 2-Chloro-N-{2-fluoro-5-[N-(phenylsulfonyl)phenylsulfonamido]phenyl}benzamide, has been synthesized and its crystal structure determined, suggesting that the compound of interest may also exhibit unique structural characteristics and biological activities .
Synthesis Analysis
The synthesis of related compounds involves multiple steps that typically include the formation of sulfonyl groups and the coupling of aromatic systems. The synthesis process is likely to involve careful control of reaction conditions to ensure the formation of the desired product. For example, the synthesis of the related compound mentioned in paper would have required the formation of a phenylsulfonamido group and the subsequent coupling with a benzamide moiety. The precise synthesis route for the compound of interest would likely be similar, with adjustments made for the specific substituents and functional groups present in the target molecule.
Molecular Structure Analysis
The molecular structure of compounds in this class is characterized by the presence of multiple aromatic rings, sulfonyl groups, and amide linkages. The related compound described in paper has a monoclinic crystal structure with specific geometric parameters. It is reasonable to infer that the compound of interest would also exhibit a complex molecular structure, potentially with a similar crystal system, given the presence of aromatic and sulfonyl components. The molecular structure is crucial for the compound's interaction with biological targets and can influence its pharmacological profile.
Chemical Reactions Analysis
Compounds with sulfonyl and amide groups can participate in various chemical reactions, including nucleophilic substitution and hydrolysis. The presence of fluorine atoms can also affect the reactivity of the compound, as fluorine is an electron-withdrawing group that can influence the electron density distribution within the molecule. The related compounds described in the papers may undergo reactions typical for their functional groups, which could be used to further modify the compound or to study its reactivity under different conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds are influenced by their molecular structure. The related compound in paper has a specific density and crystallographic parameters, which can be indicative of the compound's stability and solubility. The presence of fluorine atoms can affect the compound's lipophilicity, which is an important factor in its biological activity and distribution within an organism. The compound's reactivity, melting point, and other physical properties would be determined by its precise molecular structure and the nature of its functional groups.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Screening
A study led by Patel et al. (2009) elaborated on the synthesis of fluoro-substituted benzothiazoles, which share a structural resemblance with the given compound, for biological and pharmacological screening. These compounds were evaluated for antimicrobial, anti-inflammatory, anticonvulsant, and anthelmintic activities, highlighting the broad spectrum of biological applications associated with fluoro-substituted molecules (Patel, G. Sreenivasa, E. Jayachandran, & K. J. Kumar, 2009).
Anticancer Activities
Ghorab et al. (2015) synthesized sulfonamide derivatives for screening against breast and colon cancer cell lines, emphasizing the potential cytotoxic activities of fluoro-substituted compounds. This research underscores the importance of structural analogs of the specified compound in anticancer studies (Ghorab, M. Alsaid, Abdullah-al-Dhfyan, & Reem K. Arafa, 2015).
Imaging Applications
Tu et al. (2007) developed fluorine-containing benzamide analogs for positron emission tomography (PET) imaging of sigma-2 receptors in solid tumors, demonstrating the compound's relevance in diagnostic imaging and tumor status assessment (Tu, Jinbin Xu, L. Jones, Shihong Li, Craig Dumstorff, S. Vangveravong, Delphine L. Chen, K. Wheeler, M. Welch, & R. Mach, 2007).
High Temperature Proton Exchange Membranes
Research by Seo et al. (2013) on phosphoric acid-doped sulfonated poly(tetra phenyl isoquinoline ether sulfone) copolymers for high-temperature proton exchange membrane applications presents an innovative use of structurally related compounds in the field of energy and materials science (Seo, Youngdon Lim, M. A. Hossain, Soonho Lee, Hyun Chul Lee, H. Jang, M. Islam, & Whangi Kim, 2013).
Fluorescent Probes for Biological Applications
The development of fluorescent probes for detecting specific biological molecules or ions illustrates another research application. For instance, Aoki et al. (2008) designed a caged Zn2+ probe based on a benzenesulfonyl quinoline derivative for fluorescence imaging, showcasing the compound's utility in biological and biochemical studies (Aoki, Kazusa Sakurama, Ryosuke Ohshima, N. Matsuo, Y. Yamada, R. Takasawa, S. Tanuma, K. Takeda, & E. Kimura, 2008).
Eigenschaften
IUPAC Name |
2-fluoro-N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18F2N2O3S/c23-16-8-11-18(12-9-16)30(28,29)26-13-3-4-15-7-10-17(14-21(15)26)25-22(27)19-5-1-2-6-20(19)24/h1-2,5-12,14H,3-4,13H2,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRDOHFDFSRGFNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)NC(=O)C3=CC=CC=C3F)N(C1)S(=O)(=O)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18F2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-fluoro-N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-(2-((5-chloro-2-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2517610.png)
![N-[2-[3-[2-(cyclopentylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-2-fluorobenzamide](/img/structure/B2517611.png)
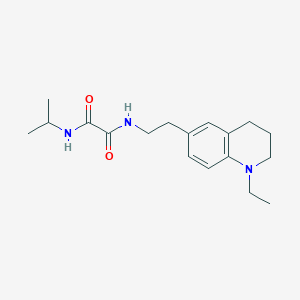
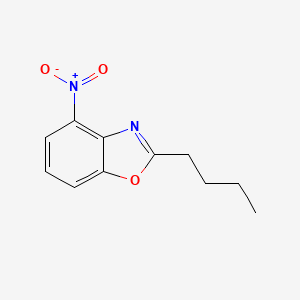

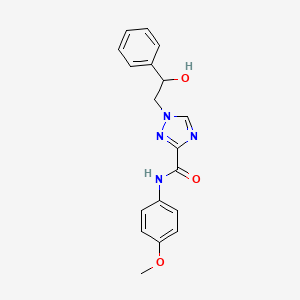
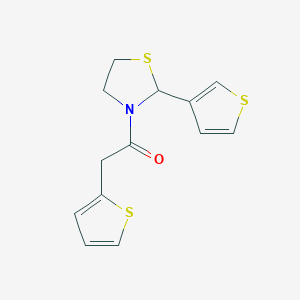
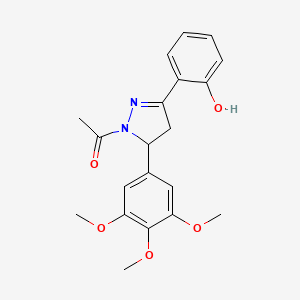
![N-Spiro[chromene-2,1'-cyclobutane]-6-ylprop-2-enamide](/img/structure/B2517620.png)
